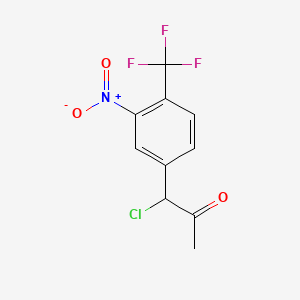
(R)-Tert-butyl 2-(5-amino-1H-pyrazol-3-YL)pyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-Tert-butyl 2-(5-amino-1H-pyrazol-3-YL)pyrrolidine-1-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrrolidine ring substituted with a tert-butyl group and a pyrazole ring, which is further substituted with an amino group. The stereochemistry of the compound is denoted by the ®-configuration, indicating the specific spatial arrangement of its atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-Tert-butyl 2-(5-amino-1H-pyrazol-3-YL)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring is constructed through cyclization reactions.
Introduction of the Tert-butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides under basic conditions.
Synthesis of the Pyrazole Ring: The pyrazole ring is synthesized separately through condensation reactions involving hydrazines and α,β-unsaturated carbonyl compounds.
Coupling of the Pyrazole and Pyrrolidine Rings: The pyrazole ring is then coupled with the pyrrolidine ring through nucleophilic substitution or other suitable coupling reactions.
Introduction of the Amino Group: The amino group is introduced via amination reactions, often using ammonia or amines under catalytic conditions.
Industrial Production Methods
Industrial production of ®-Tert-butyl 2-(5-amino-1H-pyrazol-3-YL)pyrrolidine-1-carboxylate may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of robust catalysts to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
®-Tert-butyl 2-(5-amino-1H-pyrazol-3-YL)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the amino and pyrazole rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted compounds depending on the reagents and conditions used.
Applications De Recherche Scientifique
®-Tert-butyl 2-(5-amino-1H-pyrazol-3-YL)pyrrolidine-1-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, including as a lead compound in drug discovery.
Industry: Utilized in the development of novel materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of ®-Tert-butyl 2-(5-amino-1H-pyrazol-3-YL)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-Tert-butyl 2-(5-amino-1H-pyrazol-3-YL)pyrrolidine-1-carboxylate: The enantiomer of the compound with different stereochemistry.
Benzyl 2-(5-amino-1H-pyrazol-3-YL)pyrrolidine-1-carboxylate: A similar compound with a benzyl group instead of a tert-butyl group.
Uniqueness
®-Tert-butyl 2-(5-amino-1H-pyrazol-3-YL)pyrrolidine-1-carboxylate is unique due to its specific stereochemistry and the presence of both the tert-butyl and pyrazole rings
Propriétés
Formule moléculaire |
C12H20N4O2 |
|---|---|
Poids moléculaire |
252.31 g/mol |
Nom IUPAC |
tert-butyl (2R)-2-(3-amino-1H-pyrazol-5-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H20N4O2/c1-12(2,3)18-11(17)16-6-4-5-9(16)8-7-10(13)15-14-8/h7,9H,4-6H2,1-3H3,(H3,13,14,15)/t9-/m1/s1 |
Clé InChI |
KBOWWRPKCWLRQA-SECBINFHSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1CCC[C@@H]1C2=CC(=NN2)N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCCC1C2=CC(=NN2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


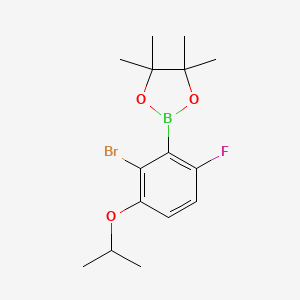
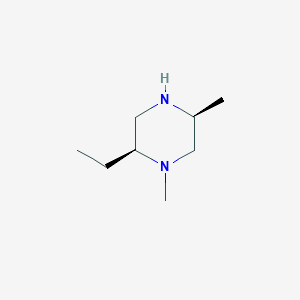
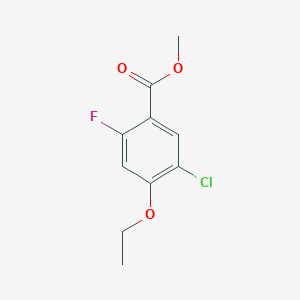
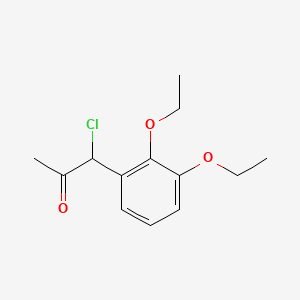
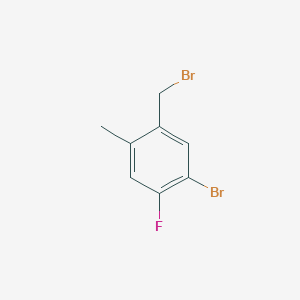
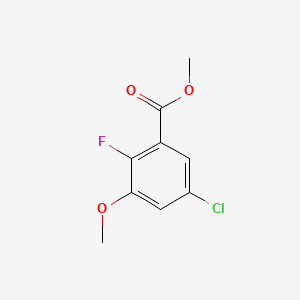
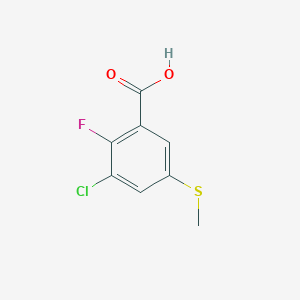
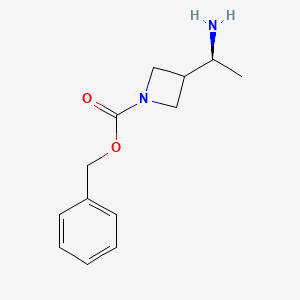
![(5-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine](/img/structure/B14034414.png)
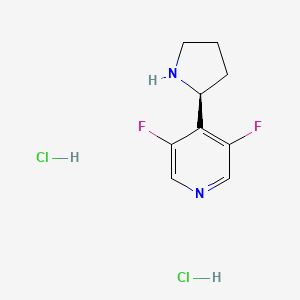
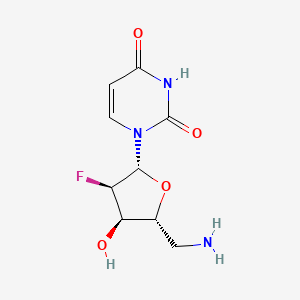
![N-[2-[[(1S,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-3,4-dioxocyclobuten-1-yl]-2-methylpropane-2-sulfinamide](/img/structure/B14034426.png)
![5-[3-[(1S,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]pentyl 3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate;4-methylbenzenesulfonate](/img/structure/B14034429.png)
